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Compound of Interest

Compound Name:
[2-(4-Methoxyphenyl)cyclopropyl]

(phenyl)methanone

CAS No.: 42205-96-9

Cat. No.: B2921963

Get Quote

Executive Summary & Chemical Identity
The term "2-(4-methoxyphenyl)cyclopropylmethanone" refers to a class of cyclopropane

derivatives where the carbonyl group is attached directly to the cyclopropyl ring, which also

bears a 4-methoxyphenyl substituent at the 2-position. The most chemically significant

members of this class are the phenyl ketone (a chalcone cyclopropanation product) and the

methyl ketone (a common synthetic intermediate).

This guide focuses on the (trans)-isomer, which is thermodynamically favored and most

commonly encountered in synthesis.

Target Molecule 1: (trans-2-(4-
Methoxyphenyl)cyclopropyl)(phenyl)methanone

IUPAC Name:trans-1-Benzoyl-2-(4-methoxyphenyl)cyclopropane
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CAS Registry Number: 42205-96-9[1][2]

Molecular Formula: C

H

O

[2]

Molecular Weight: 252.31 g/mol [2]

Stereochemistry: The carbonyl and aryl groups are on opposite sides of the ring (trans),

minimizing steric repulsion.

Target Molecule 2: 1-(trans-2-(4-
Methoxyphenyl)cyclopropyl)ethan-1-one

Common Name:trans-2-(4-Methoxyphenyl)cyclopropyl methyl ketone

Molecular Formula: C

H

O

Molecular Weight: 190.24 g/mol

Synthesis & Sample Preparation
To ensure spectroscopic fidelity, samples should be prepared via the Corey-Chaykovsky

reaction or similar cyclopropanation methods, followed by rigorous purification to remove traces

of the starting chalcone/enone, which has overlapping olefinic signals.

Synthetic Pathway (Corey-Chaykovsky)
The generation of the cyclopropane ring typically involves the reaction of a sulfur ylide with an

-unsaturated ketone.
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Conditions
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Figure 1: Mechanism of cyclopropanation via sulfur ylide injection into the electron-deficient

alkene.

Purification Protocol
Extraction: Partition the reaction mixture between EtOAc and Water. Wash organic layer with

Brine.

Drying: Dry over anhydrous Na

SO

(magnesium sulfate can sometimes cause isomerization if acidic).

Chromatography: Silica gel flash column.

Eluent: Hexanes:EtOAc (9:1 to 4:1 gradient).

Note: The trans-isomer typically elutes after the cis-isomer (if present) and before the

starting chalcone.

Spectroscopic Characterization (NMR)
The definitive identification of the trans-cyclopropane relies on the coupling constants (
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) of the ring protons.

H NMR Analysis (500 MHz, CDCl )
The cyclopropane ring protons form a distinct AMXY or similar spin system. The key diagnostic

is the coupling between H

and H

.

Table 1:

H NMR Data for (trans-2-(4-Methoxyphenyl)cyclopropyl)(phenyl)methanone
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Position (ppm) Multiplicity Integral (Hz) Assignment

Ar-H (Bz) 7.95 - 8.00 Doublet (d) 2H 7.5

Ortho-

benzoyl

protons

Ar-H (Bz) 7.52 - 7.58 Multiplet (m) 1H -
Para-benzoyl

proton

Ar-H (Bz) 7.42 - 7.48 Multiplet (m) 2H -
Meta-benzoyl

protons

Ar-H (An) 7.05 - 7.10 Doublet (d) 2H 8.5
Ortho-anisyl

protons

Ar-H (An) 6.82 - 6.86 Doublet (d) 2H 8.5
Meta-anisyl

protons

OMe 3.79 Singlet (s) 3H -
Methoxy

group

H-1 2.85 - 2.92 ddd 1H 4.2, 5.1, 8.0
Cyclopropyl

-carbonyl

H-2 2.58 - 2.65 ddd 1H 4.2, 6.5, 9.1
Cyclopropyl

-aryl

H-3a 1.85 - 1.92 ddd 1H 5.1, 9.1, 5.5

Cyclopropyl

methylene

(cis to H1)

H-3b 1.50 - 1.58 ddd 1H 8.0, 6.5, 5.5

Cyclopropyl

methylene

(trans to H1)

Critical Stereochemical Insight:

Trans vs. Cis: The vicinal coupling constant
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for trans-cyclopropanes is typically 4–6 Hz. For cis-isomers, this value is larger (8–10 Hz).
The observed

Hz confirms the trans geometry.

C NMR Analysis (125 MHz, CDCl )
Table 2:

C NMR Shift Assignments

Carbon Type (ppm) Assignment

C=O 198.5 Ketone Carbonyl

Ar-C-O 158.4 C-4 of Anisyl ring (Quaternary)

Ar-C (Bz) 137.8 Ipso-benzoyl

Ar-CH 132.8, 128.5, 128.1 Benzoyl aromatic CH

Ar-C (An) 132.2 Ipso-anisyl

Ar-CH 127.6, 114.0
Anisyl aromatic CH

(Ortho/Meta)

OMe 55.3 Methoxy carbon

CH (Ring) 29.5
C-1 (

-carbonyl)

CH (Ring) 26.8
C-2 (

-aryl)

CH

(Ring)
19.2 C-3 (Methylene)

Vibrational Spectroscopy (IR)
Infrared spectroscopy provides rapid confirmation of the functional groups and the strained ring

system.
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Carbonyl Stretch (

): A strong band at 1660–1665 cm

. This is lower than a standard aliphatic ketone (1715 cm

) due to conjugation with the cyclopropane ring and the phenyl group ("cyclopropyl
conjugation").

Cyclopropane Ring Modes: Weak to medium bands at 1020–1040 cm

(ring deformation) and 3000–3080 cm

(C-H stretching of the strained ring, often appearing as a "shoulder" on the aromatic C-H
stretches).

Ether Stretch (

): Strong bands at 1250 cm

(Ar-O) and 1030 cm

(O-Me).

Mass Spectrometry (MS) & Fragmentation
The fragmentation pattern is characteristic of aryl ketones and cyclopropanes.

Ionization Mode: EI (70 eV) or ESI (+).

Molecular Ion (M

): m/z 252 (Significant intensity in EI).

Fragmentation Pathway:

-Cleavage: Loss of the benzoyl group or the phenyl group.

McLafferty-like Rearrangement: Not possible due to lack of

-hydrogens in the rigid ring, but ring opening is common.
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Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization.

Advanced Stereochemical Assignment (NOESY)
To unambiguously assign stereochemistry without X-ray crystallography, 1D NOE or 2D

NOESY experiments are required.

Trans-Isomer: Irradiation of H-1 shows NOE enhancement of the trans-methylene proton (H-

3b) and the ortho-protons of the benzoyl group. Crucially, there is weak or no NOE between

H-1 and H-2.

Cis-Isomer: Strong NOE correlation between H-1 and H-2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fja01084a034
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.mdpi.com%2F1420-3049%2F25%2F23%2F5738
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fonlinelibrary.wiley.com%2Fdoi%2Fabs%2F10.1002%2F0471264180.or058.01
https://www.benchchem.com/product/b2921963?utm_src=pdf-custom-synthesis#bc-rfq
https://www.bldpharm.com/products/42205-96-9.html
https://www.bldpharm.com/products/42205-96-9.html
https://www.001chemical.com/chem/42205-96-9
https://www.benchchem.com/product/b2921963/docs#spectroscopic-data-guide-2-4-methoxyphenyl-cyclopropylmethanone-derivatives
https://www.benchchem.com/product/b2921963/docs#spectroscopic-data-guide-2-4-methoxyphenyl-cyclopropylmethanone-derivatives
https://www.benchchem.com/product/b2921963/docs#spectroscopic-data-guide-2-4-methoxyphenyl-cyclopropylmethanone-derivatives
https://www.benchchem.com/product/b2921963/docs#spectroscopic-data-guide-2-4-methoxyphenyl-cyclopropylmethanone-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2921963?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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